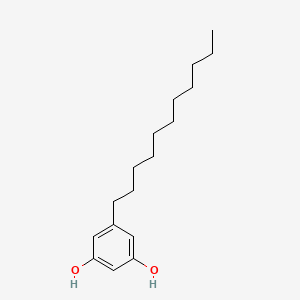

5-Undecylbenzene-1,3-diol

Description

Properties

CAS No. |

34155-91-4 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

5-undecylbenzene-1,3-diol |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-15-12-16(18)14-17(19)13-15/h12-14,18-19H,2-11H2,1H3 |

InChI Key |

SXRLJXDYAKBNRZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1=CC(=CC(=C1)O)O |

Canonical SMILES |

CCCCCCCCCCCC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biocatalytic Applications

5-Undecylbenzene-1,3-diol is notably utilized as a substrate in enzymatic reactions, particularly in the context of biocatalysis. A significant study highlighted the role of the enzyme CylK from Cylindrospermum licheniforme, which catalyzes a unique alkylation reaction involving this compound. The enzymatic process leads to the formation of new carbon-carbon bonds, showcasing the compound's utility in synthesizing complex organic molecules through biocatalytic methods .

Case Study: CylK Enzyme Mechanism

- Enzyme : CylK

- Source : Cylindrospermum licheniforme

- Reaction Type : Friedel-Crafts alkylation

- Significance : This reaction is unprecedented in biology and opens avenues for enzyme engineering and catalyst design .

Medicinal Chemistry

This compound has been identified in natural products derived from plants such as Aegiceras corniculatum and Persoonia elliptica. Its presence in these species suggests potential bioactive properties that could be harnessed for medicinal purposes. The compound may exhibit various pharmacological activities due to its structural characteristics, which warrant further investigation into its therapeutic potential .

Potential Pharmacological Activities

- Antioxidant properties

- Anti-inflammatory effects

- Antimicrobial activity

Natural Product Research

The compound has been documented as a natural product, contributing to the understanding of plant secondary metabolites. Its occurrence in specific flora indicates its ecological role and potential benefits in traditional medicine systems. The study of such compounds can lead to the discovery of new drugs and therapeutic agents .

Natural Sources

| Plant Species | Observed Compounds |

|---|---|

| Aegiceras corniculatum | This compound |

| Persoonia elliptica | This compound |

Structural Insights and Synthesis

The structural analysis of this compound reveals its potential for further synthetic modifications. Researchers have explored various synthetic routes to produce derivatives of this compound that may enhance its biological activity or facilitate novel applications in material science or organic synthesis .

Synthetic Pathways

- Use of dimethoxy benzene as a precursor

- Application of column chromatography for purification

Preparation Methods

Enzymatic Cyclization via Olivetolic Acid Analog Synthesis

A prominent approach to synthesizing 5-undecylbenzene-1,3-diol involves the use of engineered enzymes to catalyze the cyclization of tetraketide intermediates. In a study focused on cannabinoid biosynthesis, researchers utilized a combination of tetraketide synthase (TKS) and olivetolic acid cyclase (OAC) to generate resorcinolic acid derivatives with varying alkyl side chains. By modifying the substrate specificity of these enzymes, the undecyl chain was incorporated into the resorcinol core.

The process begins with the enzymatic conversion of malonyl-CoA and an alkyl-CoA starter unit (e.g., undecanoyl-CoA) into a linear tetraketide intermediate. Engineered TKS and OAC then cyclize this intermediate into this compound (referred to as varinolic acid in the study). Key reaction conditions include:

- pH : 7.5–8.0 (HEPES or Tris-HCl buffer)

- Temperature : 16–25°C

- Enzyme concentration : 0.5–1.0 mg/mL

- Reaction time : 16–24 hours

This method achieved a yield of approximately 14% for the undecyl variant, as determined by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) validation.

Mutant Prenyltransferase-Catalyzed Modifications

While prenyltransferases like NphB are typically employed for adding prenyl groups to aromatic substrates, engineered mutants (e.g., NphB G286S/Y288A) have demonstrated versatility in accommodating longer alkyl chains. Although this method primarily targets geranylated derivatives, the underlying principles of substrate flexibility suggest potential applicability for undecyl chain incorporation under optimized conditions.

Chemical Synthesis Approaches

Direct Alkylation via Nucleophilic Aromatic Substitution

In alkaline conditions, resorcinol can undergo nucleophilic aromatic substitution with undecyl bromide. The reaction is facilitated by deprotonation of the hydroxyl groups, enhancing the nucleophilicity of the aromatic ring:

$$

\text{Resorcinol} + \text{NaOH} + \text{1-Bromoundecane} \rightarrow \text{this compound} + \text{NaBr} + \text{H}_2\text{O}

$$

This method is less selective than enzymatic approaches, often yielding mixtures of 4- and 5-substituted products.

Natural Extraction from Plant Sources

Isolation from Aegiceras corniculatum and Persoonia elliptica

This compound has been identified in the lipid extracts of Aegiceras corniculatum (a mangrove species) and Persoonia elliptica (a plant native to Australia). The extraction protocol typically involves:

- Solvent extraction : Methanol or ethyl acetate is used to isolate crude phenolic fractions.

- Chromatographic purification : Flash chromatography or HPLC separates the target compound from co-extracted metabolites.

- Crystallization : Final purification is achieved via recrystallization in hexane/ethyl acetate mixtures.

While yields from natural sources are generally low (<1%), this method remains valuable for obtaining enantiopure samples for biological testing.

Analytical Characterization

Spectroscopic Data

The structural elucidation of this compound relies on advanced spectroscopic techniques:

Table 1: NMR Data for this compound (DMSO-d₆)

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-4 (OH) | 9.21 | Singlet | 2H |

| H-6 | 6.12 | Singlet | 1H |

| H-1' (CH₂) | 2.48 | Triplet | 2H |

| H-2'–H-11' | 1.20–1.30 | Multiplet | 20H |

| H-12' (CH₃) | 0.85 | Triplet | 3H |

High-Resolution Mass Spectrometry (HRMS):

- Observed : [M–H]⁻ at m/z 335.2255

- Calculated : C₂₀H₃₁O₄⁻ requires 335.2228.

Q & A

Q. How can metabolomic approaches be leveraged to study the biological role of this compound in microbial or mammalian systems?

- Methodological Answer : Employ untargeted LC-MS metabolomics with positive/negative ionization modes. Use random forest analysis to identify discriminatory metabolites in treated vs. control groups. Spike-in stable isotope-labeled analogs as internal standards for quantification, as applied in studies of diol-containing metabolites in microbiome research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.